molecular formula C19H19ClN4O2S B4826059 N-{3-[(4-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide

N-{3-[(4-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B4826059
M. Wt: 402.9 g/mol
InChI Key: WRTYHYSWHUKTPW-UHFFFAOYSA-N
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Description

N-{3-[(4-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiophene ring substituted with a chlorophenyl carbamoyl group, an ethyl group, and a methyl group, along with a pyrazole ring substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of N-{3-[(4-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide involves multiple steps, including the formation of the thiophene and pyrazole rings, followed by the introduction of the substituents. One common synthetic route involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a condensation reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through a reaction with an appropriate amine and a carboxylic acid derivative.

    Formation of the Chlorophenyl Carbamoyl Group: This group can be introduced through a reaction involving 4-chlorophenyl isocyanate and an appropriate nucleophile.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-{3-[(4-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid and an amine using acidic or basic conditions.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions. Major products formed from these reactions include sulfoxides, sulfones, amines, and carboxylic acids.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a potential candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound may have potential therapeutic applications, such as acting as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-{3-[(4-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact molecular pathways involved would depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

N-{3-[(4-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a thiophene ring, a pyrazole ring, and multiple substituents, which together confer specific chemical and biological properties that may not be present in simpler or structurally different compounds.

Properties

IUPAC Name

N-[3-[(4-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2S/c1-4-14-11(2)27-19(23-17(25)15-9-10-21-24(15)3)16(14)18(26)22-13-7-5-12(20)6-8-13/h5-10H,4H2,1-3H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTYHYSWHUKTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=CC=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{3-[(4-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide
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N-{3-[(4-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide
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N-{3-[(4-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide
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N-{3-[(4-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide
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N-{3-[(4-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide
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N-{3-[(4-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide

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